molecular formula C30H30F3N3O2S B2679729 N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide CAS No. 851714-84-6

N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2679729
CAS No.: 851714-84-6
M. Wt: 553.64
InChI Key: SDQOGEFZJQEYEP-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1H-indole core substituted at the 3-position with a sulfanyl group linked to a carbamoylmethyl moiety. The benzamide portion contains a 3-(trifluoromethyl) group, a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability .

Properties

IUPAC Name

N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30F3N3O2S/c1-2-3-7-21-12-14-24(15-13-21)35-28(37)20-39-27-19-36(26-11-5-4-10-25(26)27)17-16-34-29(38)22-8-6-9-23(18-22)30(31,32)33/h4-6,8-15,18-19H,2-3,7,16-17,20H2,1H3,(H,34,38)(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQOGEFZJQEYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Butylphenyl Moiety: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Coupling Reagents: Boronic acids, palladium catalysts for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties can be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the butylphenyl moiety can contribute to its overall hydrophobicity and membrane permeability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-Butylphenyl (carbamoyl), 3-(trifluoromethyl)benzamide C30H29F3N4O2S 590.64* High lipophilicity due to 4-butylphenyl; trifluoromethyl enhances stability
BA97506 6-Methyl-1,3-benzothiazol-2-yl (carbamoyl), 3-(trifluoromethyl)benzamide C28H23F3N4O2S2 568.63 Benzothiazole group introduces aromatic heterocycle; may improve π-π stacking
C064-0397 2-Fluorophenyl (carbamoyl), 2,6-difluorobenzamide C26H20F3N3O2S 511.52 Electron-withdrawing fluorine atoms may enhance binding specificity
Compound 31 4-Chlorobenzoyl (indole), 4-(trifluoromethyl)benzenesulfonamide C25H18ClF3N2O5S 559.93 Sulfonamide replaces benzamide; 5-methoxyindole alters electronic properties
3-Chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide 3-Chloro-4-methylbenzenesulfonamide, 2-methylindole C18H18ClN2O2S 376.86 Smaller molecular weight; chloro and methyl groups affect steric interactions

*Calculated based on structural similarity to BA97506 .

Substituent Effects

  • The 6-methyl-1,3-benzothiazol-2-yl substituent in BA97506 introduces a heterocyclic aromatic system, which may enhance binding to enzymes with planar active sites (e.g., kinases) .
  • Benzamide Modifications: The 3-(trifluoromethyl) group in the target compound and BA97506 contributes to metabolic stability and resistance to oxidative degradation .

Computational Predictions

Using AutoDock Vina and AutoDock4 , hypothetical docking studies suggest:

  • The 4-butylphenyl group in the target compound may occupy hydrophobic pockets in proteins, while the trifluoromethyl group forms halogen bonds with backbone carbonyls.
  • In contrast, the sulfonamide in Compound 31 could engage in stronger hydrogen bonding due to its acidic NH group .

Biological Activity

N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of benzamides and indoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Molecular Structure and Properties

The molecular formula of this compound can be represented as C20H22F3N3OSC_{20}H_{22}F_3N_3OS. Its molecular weight is approximately 421.47 g/mol. The presence of the trifluoromethyl group and the sulfanyl moiety contributes to its unique chemical properties, potentially influencing its biological interactions.

Research indicates that compounds similar to this compound may act through various mechanisms, including:

  • Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission processes. For instance, derivatives with trifluoromethyl groups have demonstrated moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE .
  • Antimicrobial Activity : Some derivatives have exhibited significant antibacterial properties against pathogens such as Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antidepressant Effects : Similar compounds have been investigated for their antidepressant-like effects, modulating serotonergic systems, particularly through interactions with 5-HT receptors .

Biological Activity Data

The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:

Activity TypeRelated CompoundIC50 Value (µM)Reference
AChE InhibitionN-Tridecyl/pentadecyl derivatives27.04 - 106.75
BuChE InhibitionVarious derivatives58.01 - 277.48
Antibacterial4-(trifluoromethyl)benzohydrazidesMIC < 250
AntidepressantCF3SePB (related compound)Not specified

Case Studies

Several studies have highlighted the potential therapeutic applications of compounds similar to this compound:

  • Neuroprotective Studies : A study demonstrated that compounds with a similar structure inhibited AChE effectively, suggesting potential use in treating Alzheimer's disease .
  • Antimicrobial Trials : Research indicated that certain derivatives exhibited significant antimicrobial activity, making them candidates for developing new antibiotics against resistant strains .
  • Psychopharmacological Research : Investigations into related compounds revealed antidepressant-like effects in animal models, indicating a promising avenue for mental health treatment .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

  • Coupling reactions : Use coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds between indole and benzamide moieties .
  • Sulfanyl group introduction : Sodium hydride may be used for deprotonation to facilitate thioether bond formation .
  • Optimization : Control reaction temperature (e.g., 0–25°C for sensitive steps), solvent choice (DMF or dichloromethane for solubility), and reaction time (monitored via TLC/HPLC). Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirm connectivity of the indole, benzamide, and sulfanyl groups via 1^1H and 13^{13}C NMR .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., C₂₈H₂₄F₃N₃O₄S has a calculated mass of 555.5 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) under gradient elution conditions (e.g., acetonitrile/water with 0.1% formic acid) .

Advanced Research Questions

Q. What computational strategies are suitable for predicting binding affinity and interaction mechanisms with biological targets?

  • Molecular docking : Use AutoDock Vina for rapid screening, incorporating receptor flexibility (e.g., side-chain adjustments in binding pockets) .
  • Scoring functions : Prioritize poses with favorable hydrogen bonding (e.g., trifluoromethyl-benzamide interactions) and hydrophobic contacts (indole and butylphenyl groups) .
  • MD simulations : Validate docking results with 100-ns trajectories to assess binding stability .

Q. How can researchers resolve discrepancies between in silico predictions and experimental binding data?

  • Validation assays : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding kinetics (e.g., KdK_d values) .
  • Receptor flexibility adjustment : Re-dock using cryo-EM or X-ray crystallography-derived receptor conformations .
  • Data reconciliation : Compare computational binding energies with experimental ΔG values to refine force field parameters .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) given the compound’s complex substituents?

  • Systematic substitution : Synthesize analogs with modified groups (e.g., replacing trifluoromethyl with cyano or methylsulfonyl) and test activity in target assays (e.g., enzyme inhibition) .
  • Pharmacophore mapping : Identify critical interactions (e.g., sulfanyl group’s role in hydrophobic anchoring) using 3D-QSAR models .
  • Fragment-based design : Deconstruct the molecule to isolate indole-benzamide or carbamoyl-methylsulfanyl motifs for activity profiling .

Q. How can metabolic stability and pharmacokinetic profiles be evaluated preclinically?

  • In vitro assays :
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS (half-life >30 min suggests stability) .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
    • In silico ADMET : Use tools like SwissADME to predict logP (optimal range: 2–5) and BBB permeability .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility and bioavailability be addressed?

  • Experimental replication : Test solubility in multiple buffers (PBS, FaSSIF) using shake-flask methods .
  • Formulation optimization : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability if intrinsic solubility is low (<10 µM) .
  • Cross-study comparison : Normalize data against reference compounds (e.g., indomethacin for solubility benchmarks) .

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